

# A Technical Guide to High-Purity Triazophos-d5 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Triazophos-d5**, a deuterated internal standard essential for the accurate quantification of the organophosphate insecticide Triazophos. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its use in analytical methodologies.

## **Commercial Availability and Product Specifications**

High-purity **Triazophos-d5** is available from a select number of specialized chemical suppliers. The following table summarizes the product specifications from leading vendors to facilitate selection based on research requirements.

Supplier	Product Name	CAS Number	Molecular Formula	Chemical Purity	Isotopic Purity	Available Quantitie s
LGC Standards	Triazophos D5 (Phenyl D5)	1773496- 62-0	C12H11D5N 3O3PS	>95% (HPLC)	Not specified	1 mg, 5 mg, 10 mg[1]
Clearsynth	Triazophos -D5	1773496- 62-0	C12H11D5N 3O3PS	Not specified	Not specified	Inquire for details



Note: While specific purity values are often provided in the Certificate of Analysis (CoA) upon purchase, LGC Standards generally indicates a purity of >95% for their stable isotope-labeled compounds.[1] Researchers are advised to request the CoA from suppliers for lot-specific data.

# Experimental Protocol: Quantification of Triazophos in Agricultural Matrices using Triazophos-d5 Internal Standard by LC-MS/MS

The following protocol details a robust method for the analysis of Triazophos residues in complex matrices, such as fruits and vegetables, utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. **Triazophos-d5** serves as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

#### **Sample Preparation (QuEChERS Method)**

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.

- a. Sample Homogenization:
- Weigh 10-15 g of the representative sample (e.g., chopped fruits, vegetables) into a 50 mL centrifuge tube.
- If the sample has low water content, add an appropriate amount of deionized water to achieve a total volume of 10 mL.
- b. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add a known amount of **Triazophos-d5** internal standard solution.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).



- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
- c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO<sub>4</sub>, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents may be optimized depending on the matrix.
- · Vortex for 30 seconds.
- Centrifuge at ≥5000 rcf for 2 minutes.
- The resulting supernatant is the final extract for LC-MS/MS analysis.

#### LC-MS/MS Analysis

- a. Chromatographic Conditions:
- Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6  $\mu$ m particle size) is suitable for the separation.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute Triazophos and Triazophos-d5, followed by a reequilibration step.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 10 μL.
- Column Temperature: 40 °C.



- b. Mass Spectrometer Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Triazophos and Triazophos-d5 for quantification and confirmation.
  - Triazophos: Precursor ion [M+H]<sup>+</sup> m/z 314.1 → Product ions (e.g., m/z 162.1, m/z 119.1).
  - Triazophos-d5: Precursor ion [M+H]+ m/z 319.1 → Corresponding product ions.
- Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.

#### **Data Analysis**

Quantification: Create a calibration curve using standards of unlabeled Triazophos at various concentrations, with a constant concentration of Triazophos-d5 added to each standard and sample. The ratio of the peak area of Triazophos to the peak area of Triazophos-d5 is plotted against the concentration of Triazophos. The concentration of Triazophos in the samples is then determined from this calibration curve.

#### Visualizing the Workflow and Supplier Selection

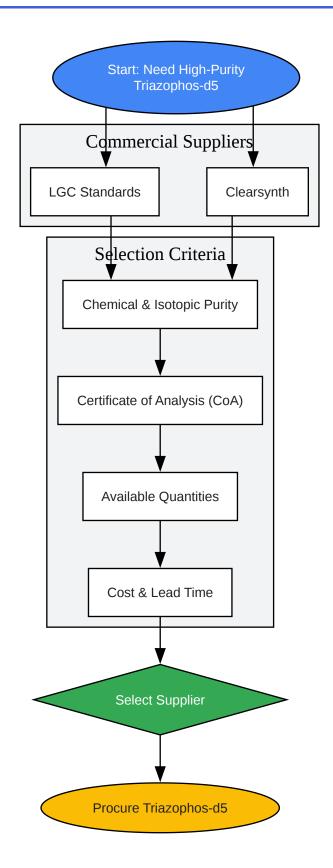
To better illustrate the processes involved, the following diagrams have been generated.



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Experimental workflow for Triazophos analysis.





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Logical flow for selecting a commercial supplier.



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#### References

- 1. Stable isotopes Reference Materials | LGC Standards [lgcstandards.com]
- 2. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) PMC [pmc.ncbi.nlm.nih.gov]
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